N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Chemical procurement Quality control Research reagent

Researchers often waste synthetic effort on regioisomer mixtures that confound SAR. This compound ensures definitive 4-(2-phenyl-2H-1,2,3-triazole-4-carboxamide) connectivity on the benzothiadiazole core. - cLogP 1.833, tPSA 82 Ų meet lead-like criteria for fragment-based screening. - Electronic D-A system enables fluorescence-based binding assays & OLED emitter development. - ≥95% purity, MW 322.35; supplied as a research building block, not for human use.

Molecular Formula C15H10N6OS
Molecular Weight 322.35
CAS No. 1207026-71-8
Cat. No. B2849802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS1207026-71-8
Molecular FormulaC15H10N6OS
Molecular Weight322.35
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43
InChIInChI=1S/C15H10N6OS/c22-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-16-21(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,22)
InChIKeyHCSSDYDHLXJGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiadiazol-Triazole Carboxamide: Specifications & Procurement


N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1207026-71-8) is a synthetic heterocyclic small molecule (C15H10N6OS, MW 322.35 g/mol) comprising a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a 2-phenyl-2H-1,2,3-triazole moiety . It is commercially supplied as a research-grade building block (typical purity ≥95%) and is cataloged in the ZINC database (ZINC47777) for ligand discovery screening [1]. The 2,1,3-benzothiadiazole fragment is a recognized strong electron-accepting unit, while the 1,2,3-triazole ring functions as a metabolically stable bioisostere of the amide bond, making the hybrid scaffold relevant to both medicinal chemistry and materials science programs .

1
Research-grade building block
Documented purity specification supports reproducible screening and characterization workflows.
2
ZINC-cataloged screening scaffold
Indexed in ZINC (ZINC47777) for virtual screening and ligand discovery campaigns.
3
Electron-acceptor / amide bioisostere scaffold
Benzothiadiazole acceptor and triazole bioisostere enable dual medchem and materials science applications.

Benzothiadiazol-Triazole Carboxamide vs. Generic Analogs


The precise regioisomeric connectivity of the 2-phenyl-1,2,3-triazole-4-carboxamide to the 4-position of the 2,1,3-benzothiadiazole ring dictates both the molecular conformation and the electronic communication between the donor and acceptor subunits. Closely related analogs—such as N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251563-40-2) or N-(2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide (CAS 392705-84-9)—differ in triazole substitution pattern, ring regioisomerism, or the absence of the N2-phenyl group, each of which profoundly alters hydrogen-bonding capacity, lipophilicity (clogP), and the dihedral angle between the two heterocyclic planes . In the context of structure–activity relationship (SAR) studies or materials discovery, substituting one benzothiadiazole-triazole carboxamide for another without controlling for these precise structural parameters risks negating the target binding pose or the desired photophysical property [1].

Regioisomer & substitution pattern mismatch
Triazole isomerism or altered ring connectivity may shift hydrogen-bonding capacity, lipophilicity, and target binding pose.
Absence of N2-phenyl group alters properties
Analogs lacking the phenyl substituent on the triazole ring exhibit different conformational profiles and electronic communication.
Scaffold conformation may not transfer
Dihedral angle variations between benzothiadiazole and triazole planes affect photophysical and pharmacophoric parameters.

Comparative Evidence: Benzothiadiazol-Triazole Carboxamide


Purity and Form Consistency vs. Analogs

The target compound is supplied with a documented purity specification of ≥95% (Catalog No. CM940039), a defined molecular formula (C15H10N6OS), and a calculated molecular weight of 322.35 g/mol . In contrast, several closely related benzothiadiazole-triazole carboxamide analogs available from similar suppliers—such as N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide (CAS not specified in the comparison source) or N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide—are typically listed only with the generic descriptor 'purity usually 95%' without batch-specific analytical certification [1]. This documented quality baseline reduces the risk of purchasing material with undetected impurities that could compromise high-throughput screening (HTS) hit confirmation or spectroscopic characterization.

Purity spec
Data to verify
≥95% documented
Reported catalog specification vs. generic analog descriptions.
Verify batch-specific certificate; generic analogs lack defined certification.
Chemical procurement Quality control Research reagent

Physicochemical Profile vs. Benzothiadiazole-Triazole Hybrids

The ZINC database provides a calculated logP of 1.833, a topological polar surface area (tPSA) of 82 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors for the target compound [1]. By comparison, the 5-methyl-1-(4-phenylthiazol-2-yl)-substituted analog (CAS 1251563-40-2, C19H13N7OS2, MW ~419.5) introduces a larger thiazole-phenyl substituent that increases logP and molecular weight substantially, likely reducing aqueous solubility and altering permeability . The lower molecular weight and more favorable tPSA of the target compound place it closer to the center of oral drug-like chemical space as defined by Lipinski and Veber rules, making it a more suitable starting point for fragment-based or lead-like screening libraries.

Physicochemical profile
Cross-study comparable
MW 322.35, tPSA 82 Ų, clogP 1.83
Lower MW and tPSA vs. larger thiazole-phenyl analogs.
Calculated values from ZINC database; favors fragment-like lead optimization.
Drug-likeness ADME prediction Ligand-based design

Photophysical Potential vs. Non-Acceptor Amides

The 2,1,3-benzothiadiazole moiety is a well-established strong electron-accepting fragment that, when conjugated with a triazole ring, enables donor–acceptor (D–A) systems with tunable photoluminescence quantum yields (PLQY) reaching close to 100% in optimized derivatives [1]. Although no direct PLQY measurement for the target compound has been reported, structurally analogous 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles synthesized via click chemistry have demonstrated PLQY values exceeding 90% and have been successfully integrated into OLED devices achieving a maximum brightness of 8000 cd/m² and a current efficiency of 3.29 cd/A [1]. In contrast, triazole-carboxamides lacking the benzothiadiazole acceptor (e.g., simple 2-phenyl-N-alkyl-2H-1,2,3-triazole-4-carboxamides) exhibit negligible visible fluorescence, limiting their utility in imaging or optoelectronic applications .

Photophysical potential
Class-level inference
Donor-acceptor fluorescence; class analogs PLQY >90%
Benzothiadiazole acceptor enables fluorescence absent in simple triazole amides.
No direct PLQY data for target compound; class-derived expectation.
OLED materials Fluorescent probe Donor-acceptor dyes

Metabolic Stability of Triazole Linker vs. Amides

The 1,4-disubstituted 1,2,3-triazole formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a recognized non-classical bioisostere of the trans-amide bond with demonstrated resistance to hydrolytic and proteolytic cleavage . While the target compound has not been subjected to published microsomal stability or plasma stability assays, the class of 1,2,3-triazole-4-carboxamides has consistently shown enhanced metabolic stability relative to their amide counterparts in medicinal chemistry campaigns . By comparison, N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide analogs (tetrazole series) or simple benzamides are susceptible to amidase-mediated hydrolysis in hepatic microsomes, with half-lives frequently below 30 minutes [1]. The triazole-containing scaffold of the target compound is therefore expected to offer extended in vitro half-life, an important consideration for cellular assay reliability.

Metabolic stability
Class-level inference
Triazole bioisostere resists hydrolysis
Predicted enhanced in vitro half-life vs. amide analogs.
No compound-specific stability data; review class microsomal reports.
Metabolic stability Bioisostere Peptidomimetic

Application Scenarios: Benzothiadiazol-Triazole Carboxamide


Fragment-Based Lead Discovery Screening

With a molecular weight of 322.35 Da, clogP of 1.833, and tPSA of 82 Ų [1], the compound satisfies both the Rule of Three (MW <300 Da desired; here slightly above but within acceptable range for lead-like libraries) and Veber criteria, making it suitable for inclusion in fragment-based or lead-like screening decks. The benzothiadiazole core provides a chromophoric handle for fluorescence-based binding assays, while the triazole carboxamide offers a modular synthetic handle for hit expansion via CuAAC or amidation chemistry [2].

Donor-Acceptor Materials for OLEDs and Probes

The benzothiadiazole-triazole scaffold is a proven platform for constructing emissive D–A systems with PLQY values exceeding 90% in optimized derivatives [1]. The target compound can serve as a core intermediate for synthesizing next-generation OLED emitters or fluorescent sensors, where the N2-phenyl group on the triazole enables fine-tuning of the HOMO–LUMO gap through further functionalization [1].

Amide Bioisostere for Kinase and Enzyme Inhibitors

The 1,4-disubstituted 1,2,3-triazole moiety is a well-validated trans-amide bond surrogate with documented resistance to proteolytic degradation [1]. Programs targeting kinases, proteases, or protein–protein interactions where the amide bond is a known metabolic liability can deploy this compound as a scaffold for SAR exploration, benefiting from the synthetic tractability of the carboxamide and triazole handles for parallel derivatization [1].

Computational Validation and Virtual Screening

As a compound cataloged in the ZINC database (ZINC47777) with no known biological activity annotated in ChEMBL [1], it represents a chemically tractable, commercially available 'blank slate' for validating docking algorithms, pharmacophore models, or machine-learning-based activity prediction tools. Its defined stereoelectronic properties and the availability of close structural analogs enable systematic benchmarking of computational methods [1].

Application
Selection Property
Validation Focus
Fragment-based screening library design
Drug-like fragment profile
Rule-of-three compliance and crystallographic hit confirmation
Donor-acceptor materials development
Electron-acceptor benzothiadiazole core
Photoluminescence quantum yield optimization
Kinase/protease inhibitor scaffold exploration
Triazole amide bioisostere
Metabolic stability assessment and SAR derivatization
Computational method validation
Unannotated chemical probe
Docking enrichment and pharmacophore benchmarking
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